

Cdk9-IN-24: A Preclinical Technical Guide

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Compound of Interest		
Compound Name:	Cdk9-IN-24	
Cat. No.:	B12388962	Get Quote

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This document provides an in-depth overview of the preclinical research findings for **Cdk9-IN-24**, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). **Cdk9-IN-24**, also identified as compound 21a in its primary publication, has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML), marking it as a promising candidate for further investigation.

Core Mechanism of Action

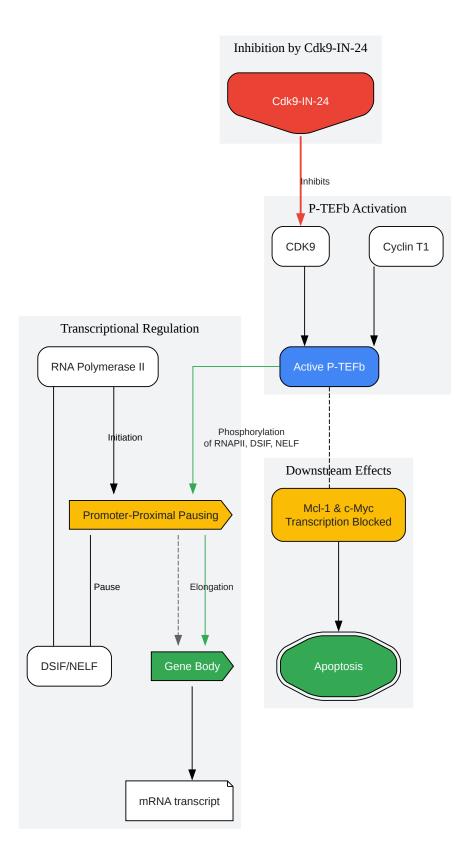
Cdk9-IN-24 exerts its anti-cancer effects by selectively inhibiting CDK9, a key transcriptional regulator.[1][2] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding shortlived anti-apoptotic proteins and oncoproteins.

In cancer cells, particularly in hematological malignancies like AML, there is a strong dependence on the continuous transcription of survival proteins such as Myeloid Cell Leukemia 1 (Mcl-1) and the oncogene c-Myc. By inhibiting CDK9, **Cdk9-IN-24** effectively suppresses the transcription of these key survival factors, leading to a downstream cascade of events culminating in apoptosis (programmed cell death).[1][2]

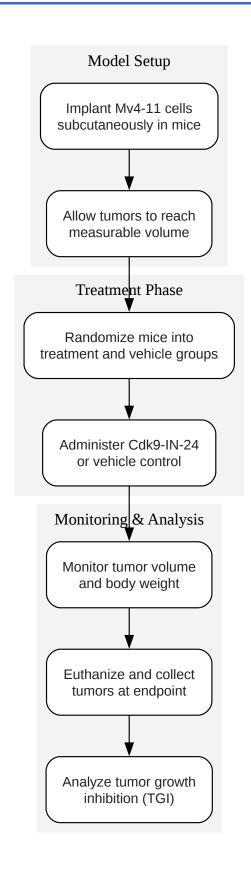
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by **Cdk9-IN-24** and a typical experimental workflow for evaluating its in vivo efficacy.









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References

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